1,2-ジブロモ-1,1,2-トリフルオロエタン

概要

説明

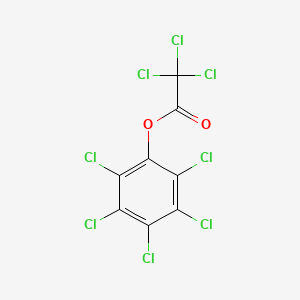

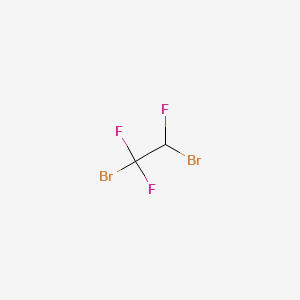

1,2-Dibromo-1,1,2-trifluoroethane is a chemical compound with the molecular formula C2HBr2F3 . It has an average mass of 241.833 Da and a monoisotopic mass of 239.839691 Da .

Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-1,1,2-trifluoroethane consists of two carbon atoms, two bromine atoms, and three fluorine atoms .Physical and Chemical Properties Analysis

1,2-Dibromo-1,1,2-trifluoroethane has a boiling point of 76°C and a density of 2.27 g/cm^3 . Its refractive index is 1.41 .科学的研究の応用

熱物理的特性研究

1,2-ジブロモ-1,1,2-トリフルオロエタンは、その熱物理的特性について、批判的に評価されてきました 。これらの特性は、新素材の開発や、さまざまな産業におけるプロセスの改善に不可欠です。データには以下が含まれます。

化学参照データ

この化合物は、その十分に特性付けられた熱力学的特性により、化学データの参照として機能します。 NIST Chemistry WebBookなどのデータベースで使用され、科学研究や工業用アプリケーションに信頼性の高いデータを提供します 。

実験室用化学薬品

1,2-ジブロモ-1,1,2-トリフルオロエタンは、その安定性と十分に文書化された特性により、実験室用化学薬品として使用されます。 さまざまな研究開発環境で、制御された反応を必要とする実験に使用されています 。

物質の製造

この化学薬品は、他の化合物の合成に関与しており、特にハロゲン化化合物が幅広い合成経路の仲介物質として機能する有機化学において重要です 。

安全および取扱研究

1,2-ジブロモ-1,1,2-トリフルオロエタンの安全データシートには、この物質の適切な取扱いと保管に関する情報が記載されています。 これは、研究および産業環境における安全プロトコルの開発に不可欠です 。

Safety and Hazards

作用機序

Target of Action

This compound is a fluorine-containing organic intermediate , but its specific biological targets remain to be identified.

Biochemical Pathways

As a fluorine-containing organic intermediate , it may participate in various chemical reactions, but the specific pathways and their downstream effects are currently unknown.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Dibromo-1,1,2-trifluoroethane. For instance, it is recommended to prevent the chemical from entering drains, indicating that it may have environmental implications . .

特性

IUPAC Name |

1,2-dibromo-1,1,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2F3/c3-1(5)2(4,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREJNEBJDURREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861886 | |

| Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-04-1 | |

| Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,2-dibromo-1,1,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2-dibromo-1,1,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1,1,2-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the solvent environment affect the NMR parameters of 1,2-dibromo-1,1,2-trifluoroethane?

A2: The NMR parameters of 1,2-dibromo-1,1,2-trifluoroethane, particularly the coupling constants, are sensitive to solvent effects. Hydrogen bonding between the compound and polar solvents leads to changes in the relative populations of the rotamers, favoring the more polar conformations. [] This interaction also influences the coupling constants: the geminal H–F coupling decreases, while the geminal F–F coupling increases in polar solvents. [] Additionally, the magnitude of the vicinal F–F coupling within each rotamer is also reduced in polar solvents. [] These findings highlight the importance of considering solvent effects when interpreting NMR data and understanding the conformational behavior of this molecule.

Q2: What is the reaction mechanism of 1,2-dibromo-1,1,2-trifluoroethane with fluorine atoms?

A3: The reaction of 1,2-dibromo-1,1,2-trifluoroethane with fluorine atoms has been investigated using gas chromatography with electron capture detection. [, ] The reaction exhibits complex kinetics, proceeding through a mixed one and one-half order rate law, suggesting a multi-step mechanism. [] The proposed mechanism involves the initial abstraction of a hydrogen atom by a fluorine radical, generating two radical intermediates: CF2BrċFBr and CF2BrċF2. [] The rate constant for this initial hydrogen abstraction step has been determined, contributing to the understanding of the reactivity of this compound with fluorine radicals. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。